2-Amino-1-(4-chloro-2-fluorophenyl)ethan-1-one hydrochloride
Overview
Description
“2-Amino-1-(4-chloro-2-fluorophenyl)ethan-1-one hydrochloride” is a chemical compound with the molecular formula C8H8Cl2FNO . It’s a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7ClFNO.ClH/c9-5-1-2-6 (7 (10)3-5)8 (12)4-11;/h1-3H,4,11H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The molecular weight is 224.06 .Scientific Research Applications
Metabolism and Identification
In vivo Metabolism Studies
A study on the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats identified several metabolites, suggesting multiple metabolic pathways, which can be insightful for similar compounds like 2-Amino-1-(4-chloro-2-fluorophenyl)ethan-1-one hydrochloride (Kanamori et al., 2002).
Identification and Synthesis
Research on 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one, a similar compound, involved test purchase, identification, and synthesis, which can provide methodologies applicable to the study of this compound (Power et al., 2015).
Synthesis and Chemical Properties
Chemical Synthesis Approaches
Synthesis methods and characterization of various fluorine and chloro compounds, including 2-amino-3-fluorobenzoic acid and 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one, offer insights into the synthesis process of similar compounds like this compound (Kollmar et al., 2003).
Synthetic Pathways and Potential Applications
Studies on various synthetic pathways for halogenated compounds, such as the synthesis of anticancer compounds and fluorine-substituted molecules, provide a framework for understanding the synthesis and potential applications of this compound (Liu Ying-xiang, 2007).
Structural Analysis
Crystallography and Molecular Structure
Research on the crystal structures of related compounds can inform the understanding of the molecular structure of this compound. For instance, studies on fluorinated small molecules like ortho-fluorophenylglycine reveal important details about molecular interactions and structure (Burns & Hagaman, 1993).
Quantum Chemical Studies
Quantum chemical and molecular dynamics simulations, as performed on derivatives of 1,2,4-triazoles and other fluorinated compounds, offer insights into the chemical properties and interactions of this compound (Kaya et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, and the hazard statements include H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
The primary targets of 2-Amino-1-(4-chloro-2-fluorophenyl)ethan-1-one hydrochloride are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets within biological systems .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . As research progresses, it is expected that more information about the effects of this compound will become available.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules in the environment.
Properties
IUPAC Name |
2-amino-1-(4-chloro-2-fluorophenyl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO.ClH/c9-5-1-2-6(7(10)3-5)8(12)4-11;/h1-3H,4,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHIFVNTJPCIDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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